molecular formula C25H26N2O4S B3456926 N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3456926
M. Wt: 450.6 g/mol
InChI Key: AILRGXZBQNAMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzene sulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent functional group transformations . The process begins with the acylation of benzene derivatives, followed by nitration to introduce nitro groups, which are then reduced to amines. These amines can undergo further reactions to introduce the sulfonamide and morpholine functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzyl and morpholine groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-benzyl-4-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-20-11-13-22(14-12-20)32(29,30)27(19-21-7-3-2-4-8-21)24-10-6-5-9-23(24)25(28)26-15-17-31-18-16-26/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILRGXZBQNAMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-BENZYL-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.